molecular formula C20H18ClN5O B2537309 7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-88-5

7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2537309
CAS RN: 420831-88-5
M. Wt: 379.85
InChI Key: YUUNROAMSYORHX-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O and its molecular weight is 379.85. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . The synthesis process involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions .

Inhibitor of CDK2

The compound has been found to act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is an appealing target for cancer treatment . CDK2 inhibition targets tumor cells in a selective manner .

Anticancer Activity

The compound has shown significant anticancer activity. It has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer treatment .

Antimalarial Activity

The compound has been used as a reactant for the synthesis of Dihydroorotate Dehydrogenase inhibitors, which have antimalarial activity .

HIV TAR RNA Binding

The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in the treatment of HIV.

Anti-inflammatory Activity

The compound has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders .

Anticonvulsant Activity

The compound has shown significant anticonvulsant activity, suggesting its potential use in the treatment of seizures .

Cardiovascular Disorders

The compound has been utilized in the treatment of cardiovascular disorders , indicating its potential therapeutic applications in this field.

properties

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-12-7-9-14(10-8-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)15-5-3-4-6-16(15)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUNROAMSYORHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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